9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)-
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Overview
Description
4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine is a complex organic compound that features a purine ring system substituted with a methylthio group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine typically involves multi-step organic reactions. One common method includes the alkylation of 6-(methylthio)purine with a morpholine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Potential applications in medicinal chemistry include the development of antiviral and anticancer agents. The purine ring system is a common motif in many biologically active molecules.
Industry: In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The methylthio group and morpholine ring can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
6-(Methylthio)purine: Lacks the morpholine ring but shares the purine core and methylthio group.
4-Methylmorpholine: Contains the morpholine ring but lacks the purine core and methylthio group.
Uniqueness: 4-((6-(Methylthio)-9H-purin-9-yl)methyl)morpholine is unique due to the combination of the purine ring, methylthio group, and morpholine ring. This unique structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89814-70-0 |
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Molecular Formula |
C11H15N5OS |
Molecular Weight |
265.34 g/mol |
IUPAC Name |
4-[(6-methylsulfanylpurin-9-yl)methyl]morpholine |
InChI |
InChI=1S/C11H15N5OS/c1-18-11-9-10(12-6-13-11)16(7-14-9)8-15-2-4-17-5-3-15/h6-7H,2-5,8H2,1H3 |
InChI Key |
NDNARWOJNRJNAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CN3CCOCC3 |
Origin of Product |
United States |
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